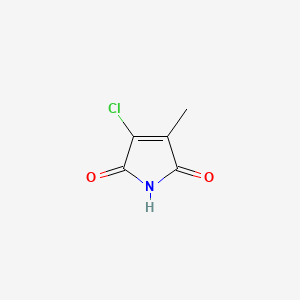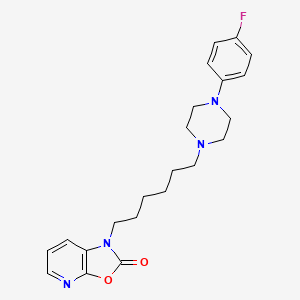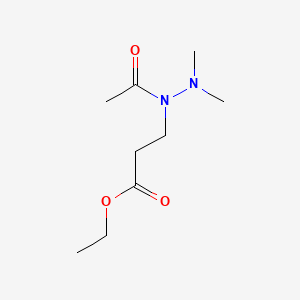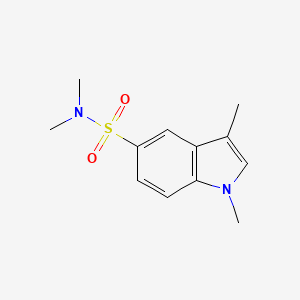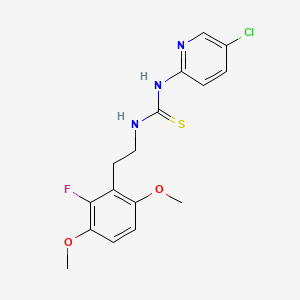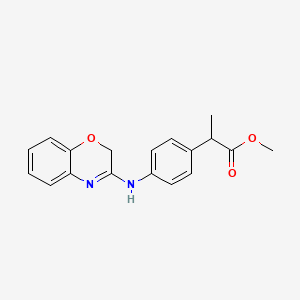
Methyl 4-(2H-1,4-benzoxazin-3-ylamino)-alpha-methylbenzeneacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2H-1,4-benzoxazin-3-ylamino)-alpha-methylbenzeneacetate is a complex organic compound that belongs to the class of benzoxazines These compounds are characterized by a benzene ring fused to an oxazine ring, which contains both nitrogen and oxygen atoms
Métodos De Preparación
The synthesis of methyl 4-(2H-1,4-benzoxazin-3-ylamino)-alpha-methylbenzeneacetate typically involves the reaction of 2-aminophenols with appropriate acylating agents. One common method includes the use of dimethyl-2-oxoglutarate under mild conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and consistency .
Análisis De Reacciones Químicas
Methyl 4-(2H-1,4-benzoxazin-3-ylamino)-alpha-methylbenzeneacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazine ring, using reagents like sodium hydroxide or halogens.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, which are valuable in organic synthesis.
Mecanismo De Acción
The mechanism of action of methyl 4-(2H-1,4-benzoxazin-3-ylamino)-alpha-methylbenzeneacetate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its anti-inflammatory effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating inflammatory mediators .
Comparación Con Compuestos Similares
Methyl 4-(2H-1,4-benzoxazin-3-ylamino)-alpha-methylbenzeneacetate can be compared with other benzoxazine derivatives, such as:
Methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate: This compound is also a benzoxazine derivative but differs in its side chain, leading to different chemical properties and applications.
Benzoxazinone amides: These compounds are known for their role as mineralocorticoid receptor modulators and have distinct biological activities compared to this compound.
Propiedades
Número CAS |
109226-98-4 |
|---|---|
Fórmula molecular |
C18H18N2O3 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
methyl 2-[4-(2H-1,4-benzoxazin-3-ylamino)phenyl]propanoate |
InChI |
InChI=1S/C18H18N2O3/c1-12(18(21)22-2)13-7-9-14(10-8-13)19-17-11-23-16-6-4-3-5-15(16)20-17/h3-10,12H,11H2,1-2H3,(H,19,20) |
Clave InChI |
JPQVXCZWRQLEEE-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)NC2=NC3=CC=CC=C3OC2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


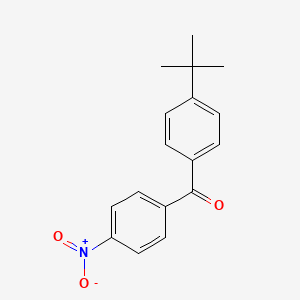
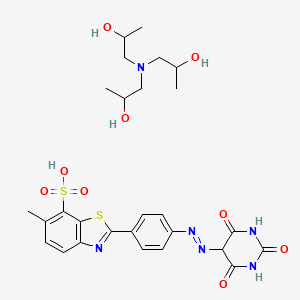
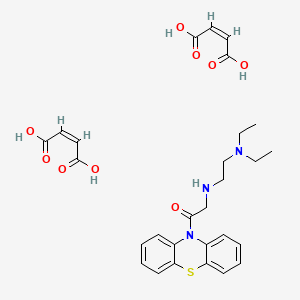
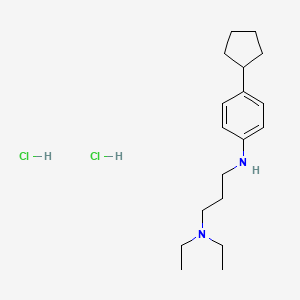

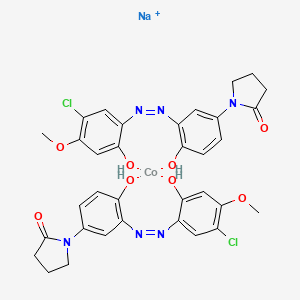

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12728015.png)
